molecular formula C19H21N3O4S2 B2734097 N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 941899-72-5

N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B2734097
CAS No.: 941899-72-5
M. Wt: 419.51
InChI Key: BJRARJSOUVACSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine core with a 1,1-dioxido (sulfone) group, an ethyl substituent at position 4, and a thioether-linked acetamide moiety attached to a 2-ethoxyphenyl group. This structure combines electron-withdrawing (sulfone) and electron-donating (ethoxy) groups, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-3-22-15-10-6-8-12-17(15)28(24,25)21-19(22)27-13-18(23)20-14-9-5-7-11-16(14)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRARJSOUVACSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a thiadiazine derivative with an acetamide functional group, which has been associated with various biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O4S2C_{19}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of 419.5 g/mol. The compound's structure is characterized by the following features:

PropertyValue
Molecular Formula C₁₉H₂₁N₃O₄S₂
Molecular Weight 419.5 g/mol
CAS Number 941899-72-5

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds containing thiadiazine moieties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

A notable study reported that compounds with thiadiazole structures demonstrated significant cytotoxic activity with IC50 values in the micromolar range. For example, a related compound exhibited an IC50 value of 29 μM against HeLa cells, indicating strong potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may exhibit significant activity against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.

A study focused on similar thiadiazine derivatives reported antibacterial and antifungal activities with minimum inhibitory concentrations (MICs) as low as 50 μg/mL against various microorganisms . This suggests that this compound could be a promising candidate for developing new antimicrobial agents.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through activation of caspases or modulation of cell cycle regulators.
  • Membrane Disruption : In microbial cells, the compound may disrupt membrane integrity leading to cell lysis.
  • Targeting Specific Enzymes : It could potentially inhibit key enzymes involved in metabolic pathways critical for cell survival.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their cytotoxicity against cancer cell lines using MTT assays. Results indicated that modifications in the thiadiazole structure significantly influenced biological activity .
  • Antimicrobial Screening : Another research effort tested a series of thiadiazine derivatives for antimicrobial efficacy against bacterial strains. The results showed promising antibacterial activities that warrant further investigation into structure–activity relationships .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on heterocyclic cores, substituents, synthetic yields, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Bioactivity (Reported) References
Target compound : N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide Benzo[e][1,2,4]thiadiazine-1,1-dioxide 4-Ethyl, 2-ethoxyphenylacetamide N/A N/A Not reported N/A
N-(4-Morpholinophenyl)-2-((5-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide (27) Thiazolo[2,3-c][1,2,4]triazole 4-Methoxyphenyl, morpholinophenyl 78 N/A Anti-infective (in silico)
N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-2-oxo-2H-triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.10) Triazino[2,3-c]quinazoline Isobutyl-thiadiazole, methyl-triazinoquinazoline 56.6–59.8 262–264 Antitumor (preliminary)
2-((8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) Triazino[5,6-b]indole Bromo-indole, bromophenylacetamide 95 N/A Anticancer (hit identification)
N-(4-(Diethylamino)phenyl)-2-((5-(4-methoxyphenyl)thiazolo[2,3-c]triazol-3-yl)thio)acetamide (29) Thiazolo[2,3-c]triazole Diethylaminophenyl, 4-methoxyphenyl 70 N/A Anti-inflammatory (predicted)
N-(2-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide Benzo[b][1,4]thiazine 2-ethoxyphenyl, 3-oxo-dihydrothiazine N/A N/A Not reported

Key Comparative Insights

Heterocyclic Core Variations: The target compound’s benzo[e][1,2,4]thiadiazine-1,1-dioxide core distinguishes it from analogs with triazinoquinazoline (e.g., 4.10 in Table 1) or thiazolo-triazole cores (e.g., compound 27). The sulfone group enhances polarity and may improve metabolic stability compared to non-sulfonated analogs like N-(2-ethoxyphenyl)-2-(3-oxo-benzo[b]thiazin-2-yl)acetamide .

Substituent Effects: The 2-ethoxyphenyl group in the target compound is structurally analogous to the 4-morpholinophenyl group in compound 27 but differs in electronic effects (ethoxy vs. morpholino). Ethoxy groups may enhance lipophilicity, while morpholino substituents improve solubility. Bromo and trifluoromethyl substituents in triazinoindole derivatives (e.g., compound 27 in Table 1) are associated with enhanced anticancer activity due to increased electrophilicity and membrane permeability .

Synthetic Yields: Compounds with thiazolo-triazole cores (e.g., 27, 29) exhibit higher yields (70–78%) compared to triazinoquinazoline analogs (56–59%), likely due to fewer steric hindrances in the latter’s synthesis .

Thiazolo-triazole derivatives (e.g., 27, 29) are predicted to target microbial enzymes or inflammatory pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.